Tp-434

Description

Structure

3D Structure

Properties

IUPAC Name |

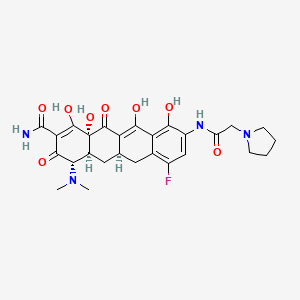

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLMFDDQCHURPW-ISIOAQNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026285 | |

| Record name | Eravacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207283-85-9 | |

| Record name | Eravacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eravacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERAVACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TP-434 (Eravacycline) on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-434, also known as eravacycline, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The core mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit, which physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. This blockage effectively halts the elongation phase of translation, leading to a bacteriostatic effect. Structural modifications, particularly at the C7 and C9 positions of the tetracycline scaffold, empower eravacycline to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. This guide provides a detailed technical overview of the mechanism of action, quantitative activity data, relevant experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

Similar to other tetracycline antibiotics, eravacycline's primary cellular target is the bacterial 70S ribosome, a crucial macromolecular machine responsible for protein synthesis.[1][2][3] The overall process of protein synthesis can be divided into three main stages: initiation, elongation, and termination. Eravacycline primarily interferes with the elongation cycle.

The canonical mechanism involves the following key steps:

-

Binding to the 30S Ribosomal Subunit: Eravacycline binds to the small (30S) ribosomal subunit.[1][2][3] This interaction is highly specific and occurs with high affinity.

-

Obstruction of the A-Site: The binding of eravacycline to the 30S subunit sterically hinders the proper entry and binding of the aminoacyl-tRNA to the acceptor (A) site on the ribosome-mRNA complex.[4][5]

-

Halting Polypeptide Elongation: By preventing the association of the incoming aa-tRNA with the A-site, eravacycline effectively arrests the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis.[4][5]

This inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication, defining its bacteriostatic activity. However, under certain conditions and against specific strains, bactericidal activity has also been observed.

Structural Insights from Cryo-Electron Microscopy

Recent advances in structural biology have provided a high-resolution view of the eravacycline binding site on the bacterial ribosome. A cryo-electron microscopy (cryo-EM) study of eravacycline in complex with the Acinetobacter baumannii 70S ribosome has elucidated the precise molecular interactions.[4][5][6][7][8]

The study revealed two distinct eravacycline-binding sites on the 70S ribosome:

-

Primary Binding Site on the 30S Subunit: This is the canonical tetracycline binding site. Eravacycline binding is stabilized by electrostatic interactions with several nucleotides of the 16S rRNA, including r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[5] The presence of Mg2+ ions is also known to play a role in stabilizing the binding of tetracyclines to the ribosome.[5]

-

Secondary Binding Site on the 50S Subunit: A second, unanticipated binding site was identified on the large (50S) ribosomal subunit.[5]

The binding at the primary 30S site is responsible for the canonical mechanism of inhibiting aa-tRNA binding to the A-site. The functional relevance of the secondary binding site on the 50S subunit is still under investigation but may contribute to the overall potency and spectrum of activity of eravacycline.

Quantitative Data: In Vitro Activity of Eravacycline

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The tables below summarize the MIC50 and MIC90 values for eravacycline against a range of clinically relevant bacterial pathogens. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Gram-Negative Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 0.25 | 0.5 | [9] |

| Klebsiella pneumoniae | 0.5 | 2 | [9] |

| Acinetobacter baumannii | 0.5 | 2 | [9] |

| Enterobacter cloacae | 0.5 | 2 | [10] |

| Stenotrophomonas maltophilia | 2 | 2 | [11] |

| Gram-Positive Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | 0.12 | 1 | [9] |

| Enterococcus faecalis | 0.06 | 0.12 | [9] |

| Enterococcus faecium | 0.06 | 0.5 | [9] |

| Anaerobic Bacteria | MIC90 (µg/ml) | Reference |

| Bacteroides caccae | 2 | [12] |

| Bacteroides fragilis | 2 | [12] |

| Bacteroides thetaiotaomicron | 4 | [12] |

| Bacteroides ovatus | 4 | [12] |

| Bacteroides vulgatus | 1 | [12] |

| Parabacteroides distasonis | 1 | [12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a 96-well microtiter plate containing two-fold serial dilutions of the antibiotic in a suitable growth medium (e.g., cation-adjusted Mueller-Hinton broth). The plates are incubated under defined conditions, and the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Methodology (based on CLSI M07 guidelines):

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of eravacycline in a suitable solvent as specified by the manufacturer.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 50 or 100 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of eravacycline at which there is no visible growth (i.e., no turbidity) in the wells. This can be assessed visually or with a plate reader.

Cryo-Electron Microscopy (Cryo-EM) of Eravacycline-Ribosome Complexes

The high-resolution structure of eravacycline bound to the A. baumannii ribosome was determined using single-particle cryo-EM. This technique allows for the visualization of biological macromolecules in their near-native state.

Principle: A purified solution of the ribosome-eravacycline complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles are collected and then computationally averaged and reconstructed to generate a three-dimensional density map of the complex, from which an atomic model can be built.

Detailed Methodology (summarized from Zhang et al., 2021):

-

Purification of Ribosomes: 70S ribosomes are purified from the target bacterial species (e.g., Acinetobacter baumannii) through a series of ultracentrifugation and sucrose (B13894) density gradient steps.

-

Formation of the Eravacycline-Ribosome Complex: Purified 70S ribosomes are incubated with an excess of eravacycline to ensure saturation of the binding sites.

-

Cryo-EM Grid Preparation: A small volume (typically 3-4 µL) of the ribosome-eravacycline complex solution is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. A large dataset of images (micrographs) is collected automatically.

-

Image Processing and 3D Reconstruction: The collected micrographs are processed using specialized software (e.g., RELION, cryoSPARC). This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification to remove noise and damaged particles, and finally, 3D reconstruction and refinement to generate a high-resolution density map.

-

Model Building and Refinement: An atomic model of the ribosome-eravacycline complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot, Phenix). The model is then refined to optimize its fit to the experimental data.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors) is programmed with a specific mRNA template that codes for a reporter protein (e.g., luciferase or a fluorescent protein). The synthesis of the reporter protein is then quantified in the presence and absence of the inhibitor.

General Protocol Outline:

-

Preparation of Cell-Free Extract: Prepare a translationally active cell-free extract from a suitable bacterial strain (e.g., E. coli S30 extract).

-

Preparation of mRNA Template: Synthesize an mRNA template encoding a reporter protein (e.g., firefly luciferase) using in vitro transcription.

-

In Vitro Translation Reaction: Set up the in vitro translation reactions in small volumes. Each reaction contains the cell-free extract, the mRNA template, an amino acid mixture (which may include a labeled amino acid for detection), and varying concentrations of eravacycline.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: Stop the reactions and quantify the amount of reporter protein synthesized. For luciferase, this is done by adding the luciferin (B1168401) substrate and measuring the resulting luminescence.

-

Data Analysis: Plot the amount of protein synthesis as a function of the eravacycline concentration to determine the IC50 value (the concentration of the drug that inhibits protein synthesis by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on the bacterial ribosome.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for Cryo-EM structure determination.

Conclusion

This compound (eravacycline) is a potent fluorocycline antibiotic that effectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and blocking the A-site. This mechanism is supported by extensive in vitro activity data and has been visualized at the atomic level through cryo-electron microscopy. The unique structural features of eravacycline allow it to evade common tetracycline resistance mechanisms, making it a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel ribosome-targeting antibiotics.

References

- 1. Investigation of the in vitro antimicrobial activity of eravacycline alone and in combination with various antibiotics against MDR Acinetobacter baumanni strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Eravacycline: A Novel Fluorocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In Vitro Activity of Eravacycline against Gram-Negative Bacilli Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Eravacycline and Comparator Antimicrobials Against 143 Strains of Bacteroides Species - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Fluorocyclines: A Technical Guide to a New Generation of Antibiotics

Introduction

The relentless evolution of antimicrobial resistance necessitates the continuous discovery and development of novel antibiotics. Fluorocyclines, a new class of tetracycline (B611298) antibiotics, have emerged as a promising weapon in the fight against multidrug-resistant (MDR) pathogens. Characterized by strategic modifications to the core tetracycline scaffold, including the incorporation of a fluorine atom, these synthetic compounds exhibit a broad spectrum of activity and are designed to overcome common tetracycline-specific resistance mechanisms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and antibacterial activity of key fluorocycline antibiotics, with a focus on eravacycline, and the related aminomethylcycline, omadacycline (B609740), and the narrow-spectrum tetracycline, sarecycline (B560412). Additionally, this guide will touch upon the emerging fluorocycline, TP-6076.

Discovery and Chemical Synthesis: Engineering a New Class of Antibiotics

The development of fluorocyclines represents a significant advancement in medicinal chemistry, moving from semi-synthetic modifications of older tetracyclines to a fully synthetic approach. This allows for greater structural diversity and the targeted introduction of chemical moieties to enhance potency and circumvent resistance.

A pivotal strategy in the design of these new tetracyclines involves modifications at the C7 and C9 positions of the tetracycline D-ring.[1] For instance, eravacycline, the first and only approved fluorocycline, is a fully synthetic 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline.[2] The synthetic route to eravacycline is a convergent process, famously employing a Michael-Dieckmann reaction to construct the tetracyclic core.[3][4] This method allows for the efficient and stereoselective synthesis of complex tetracycline analogs.[3]

Omadacycline, while not a fluorocycline, is a first-in-class aminomethylcycline that shares a similar developmental trajectory of overcoming tetracycline resistance.[5] Its key structural feature is an aminomethyl group at the C9 position.[6] Sarecycline, on the other hand, is a C7-substituted sancycline (B610677) derivative designed to have a narrow spectrum of activity, primarily targeting Cutibacterium acnes, the bacterium associated with acne vulgaris.[7][8] Its synthesis involves the iodination and subsequent functionalization of the sancycline backbone.[9]

TP-6076 is another novel, fully synthetic fluorocycline that has shown potent activity, particularly against challenging Gram-negative pathogens.[10]

Mechanism of Action: Halting Bacterial Protein Synthesis

Like their predecessors, fluorocyclines and related new-generation tetracyclines exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery that translates messenger RNA (mRNA) into proteins.[11][12]

By binding to a specific site on the 16S rRNA of the 30S subunit, these antibiotics sterically hinder the docking of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[11] This blockage prevents the incorporation of new amino acids into the growing polypeptide chain, effectively arresting protein synthesis and leading to a bacteriostatic effect.[11][13] In some cases, bactericidal activity has been observed in vitro against certain bacterial strains.[11][13]

A key advantage of fluorocyclines and aminomethylcyclines is their ability to evade the two most common mechanisms of tetracycline resistance: ribosomal protection proteins and efflux pumps.[5][6] The structural modifications at the C7 and C9 positions are crucial for this property, allowing them to maintain activity against bacteria that are resistant to older tetracyclines.[13]

In Vitro Activity: A Broad Spectrum Against Resistant Pathogens

Fluorocyclines and aminomethylcyclines have demonstrated potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains.

Eravacycline

Eravacycline exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens.[1] It is particularly effective against carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[14]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA & MRSA) | 0.12 | 1 |

| Enterococcus faecalis | 0.06 | 0.12 |

| Enterococcus faecium (VRE) | 0.06 | 0.5 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 2 |

| Acinetobacter baumannii | 0.25 | 2 |

| (Data compiled from multiple sources)[15] |

Omadacycline

Omadacycline also possesses a broad spectrum of activity, with notable potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as atypical pathogens.[5][16]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA & MRSA) | 0.12 | 0.25 |

| Streptococcus pneumoniae | 0.06 | 0.12 |

| Enterococcus faecalis (VRE) | 0.12 | 0.25 |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 2 | 8 |

| Haemophilus influenzae | 0.5 | 1 |

| (Data compiled from multiple sources)[5][7][16] |

Sarecycline

In contrast to the broad-spectrum activity of eravacycline and omadacycline, sarecycline has a narrow spectrum of activity, which is advantageous for its intended use in treating acne. It is highly active against Cutibacterium acnes while having reduced activity against commensal gut bacteria.[8][17]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Cutibacterium acnes | 0.5 | 4 |

| Staphylococcus aureus (MSSA & MRSA) | ≤0.125 | 0.5 |

| Escherichia coli | 16 | >64 |

| Klebsiella pneumoniae | >64 | >64 |

| (Data compiled from multiple sources)[10] |

TP-6076

TP-6076 has shown promising in vitro activity, especially against difficult-to-treat Gram-negative bacteria like carbapenem-resistant Acinetobacter baumannii (CRAB).[10]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Acinetobacter baumannii (CRAB) | 0.03-0.06 | 0.06-0.25 |

| (Data compiled from multiple sources)[1][6] |

Pharmacokinetics

The pharmacokinetic profiles of these novel tetracyclines have been characterized in numerous clinical studies, demonstrating properties that support their clinical use.

Eravacycline

Eravacycline is administered intravenously and has a half-life that supports twice-daily dosing. It exhibits a large volume of distribution, suggesting good tissue penetration.[18]

| Parameter | Value |

| Half-life (t1/2) | ~20 hours |

| Volume of distribution (Vd) | ~333-640 L |

| Protein binding | 79-90% (concentration-dependent) |

| Elimination | Primarily fecal |

| (Data compiled from multiple sources) |

Omadacycline

Omadacycline is available in both intravenous and oral formulations, offering flexibility in clinical practice. It also has a large volume of distribution and a long half-life, allowing for once-daily dosing.[2] The oral bioavailability of omadacycline is approximately 34.5%.[2]

| Parameter | Value |

| Half-life (t1/2) | ~16-17 hours |

| Volume of distribution (Vd) | ~190 L |

| Protein binding | ~21% |

| Elimination | Primarily fecal (oral), renal and fecal (IV) |

| (Data compiled from multiple sources)[2] |

Sarecycline

Sarecycline is an oral antibiotic with a pharmacokinetic profile that is not significantly affected by food, which can improve patient compliance.[19]

| Parameter | Value |

| Time to max concentration (Tmax) | ~1.5-2.0 hours |

| Effect of food | ~21.7% decrease in exposure with high-fat meal |

| (Data compiled from multiple sources)[19] |

Clinical Development and Therapeutic Indications

The clinical development of these antibiotics has led to the approval of eravacycline, omadacycline, and sarecycline for specific indications.

References

- 1. In vitro activity of the novel fluorocycline TP-6076 against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Amoxicillin in the Cat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Activity of TP-6076 against carbapenem-resistant Acinetobacter baumannii isolates collected from inpatients in Greek hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tp-434 (Eravacycline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tp-434, also known as Eravacycline (tradename Xerava), is a potent, fully synthetic, broad-spectrum fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2] It is designed to overcome common tetracycline resistance mechanisms, exhibiting activity against a wide range of multidrug-resistant Gram-positive and Gram-negative pathogens.[3][4] This technical guide provides a comprehensive overview of the chemical structure and the convergent total synthesis of this compound, along with its mechanism of action.

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic core with a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position, which are crucial for its enhanced antibacterial activity and ability to evade resistance.[4]

| Identifier | Value |

| Chemical Formula | C27H31FN4O8 |

| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1] |

| CAS Number | 1207283-85-9 |

| Molecular Weight | 558.6 g/mol [1] |

| Synonyms | Eravacycline, Xerava, this compound |

Total Synthesis of this compound (Eravacycline)

The total synthesis of this compound is a convergent process, a strategy pioneered by Myers and further developed by Ronn et al.[2][5] This approach involves the synthesis of two key fragments, a highly functionalized aromatic "left-hand piece" (LHP) and a chiral cyclohexenone "right-hand piece" (RHP), which are then coupled in a key Michael-Dieckmann reaction to construct the tetracyclic core.[2][5]

Synthesis of the "Right-Hand Piece" (Cyclohexenone intermediate)

A detailed multi-step synthesis of the crystalline cyclohexenone intermediate has been described by Brubaker and Myers.[2]

Synthesis of the "Left-Hand Piece" (Aromatic intermediate)

The synthesis of the fully built and protected LHP begins with readily available 4-fluoro-3-methylphenol (B1301873) and proceeds through a six-step sequence that includes a palladium-catalyzed phenyl carboxylation in the final step.[5]

Key Coupling and Final Assembly

The crucial step in the synthesis is the tandem Michael addition of the aromatic LHP to the cyclohexenone RHP, followed by a Dieckmann cyclization to form the pentacyclic core.[2] Subsequent deprotection and acylation steps yield the final product, Eravacycline.[2][6]

Experimental Protocol: Key Michael-Dieckmann Cyclization and Final Steps [2][6]

-

Michael-Dieckmann Reaction:

-

To a solution of the "left-hand piece" (Arene A, 1.04 equivalents) in THF at -70 °C, LDA (1.13 equivalents) and Et3N·HCl (0.005 equivalents) are added.

-

After stirring for 82 minutes, the "right-hand piece" (Cyclohexenone B, 1.0 equivalent) is added.

-

The reaction is stirred for 52 minutes, after which LiHMDS (0.92 equivalents) is added.

-

The reaction mixture is warmed from -70 °C to -10 °C to afford the pentacycle C.

-

Yield: 94% on a 1.085 mol scale.

-

-

Deprotection:

-

The resulting pentacycle C is treated with 48% HF (16.8 equivalents) in MeCN at room temperature for 15 hours.

-

-

Hydrogenolysis and Acylation:

-

The product from the previous step is subjected to hydrogenolysis (H2, 15 psi) with 5% Pd/C (0.04 equivalents) and HCl (2.2 equivalents) in a MeOH-H2O mixture at room temperature.

-

The resulting amine is then acylated.

-

Yield: 89% from pentacycle C.

-

-

Final Acylation:

-

The final acylation is performed in a MeCN-H2O (1:1) mixture at 10 °C.

-

Yield: 89% on a 207 mmol scale.

-

| Step | Key Reagents and Conditions | Yield | Reference |

| Michael-Dieckmann Cyclization | Arene A, Cyclohexenone B, LDA, LiHMDS, THF, -70 °C to -10 °C | 94% | [2] |

| Deprotection & Hydrogenolysis | 48% HF; H2, 5% Pd/C, HCl | 89% (from C) | [2] |

| Final Acylation | Acylating agent, MeCN-H2O, 10 °C | 89% | [2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][7] It specifically binds to the 30S ribosomal subunit, a key component of the bacterial ribosome.[7] This binding event physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the A-site on the ribosome.[7] By preventing the binding of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[7]

Caption: this compound binds to the 30S ribosomal subunit, inhibiting protein synthesis.

Signaling Pathways

This compound is specifically designed to target the bacterial ribosome and has a high degree of selectivity for prokaryotic over eukaryotic ribosomes. As such, there is currently no established evidence to suggest that this compound directly interacts with or modulates specific signaling pathways within mammalian host cells. Its therapeutic effect is derived from its direct antibacterial activity.

Conclusion

This compound (Eravacycline) represents a significant advancement in the fight against antibiotic-resistant bacteria. Its fully synthetic route of production allows for structural modifications that are key to its broad-spectrum activity and ability to overcome resistance. The convergent synthesis, highlighted by the powerful Michael-Dieckmann cyclization, provides an efficient pathway to this complex molecule. A thorough understanding of its chemical properties and mechanism of action is crucial for its effective use in clinical settings and for the development of future generations of tetracycline antibiotics.

References

- 1. How to synthesize Eravacycline?_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Target- and Resistance-Based Mechanistic Studies with this compound, a Novel Fluorocycline Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

TP-434 (Eravacycline): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-434, also known as Eravacycline, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2][3] It exhibits a broad spectrum of activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Eravacycline was specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][4][5] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[4][5][6] The drug binds to the 30S ribosomal subunit, effectively preventing the binding of aminoacyl-tRNA to the A site of the ribosome. This action blocks the addition of new amino acids to the growing peptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. While generally considered bacteriostatic, in vitro studies have shown bactericidal activity against certain bacterial strains.[7]

A key feature of this compound is its structural modifications, including a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position of the tetracycline core.[1][7] These modifications enhance its potency and enable it to evade the two major mechanisms of tetracycline resistance:

-

Ribosomal Protection: this compound maintains its activity against bacteria expressing ribosomal protection proteins (e.g., Tet(M)), which typically confer resistance to older tetracyclines by altering the ribosomal target.[4][5]

-

Tetracycline Efflux: The structural changes in this compound reduce its susceptibility to efflux pumps (e.g., Tet(K) and Tet(L) in Gram-positive bacteria), which are membrane proteins that actively transport tetracyclines out of the bacterial cell.[4][8]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound action on the bacterial ribosome.

In Vitro Antibacterial Spectrum of this compound against Gram-Positive Bacteria

This compound demonstrates potent in vitro activity against a broad range of Gram-positive pathogens, including those with acquired resistance to other antibiotic classes. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive isolates.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (all) | 2158 | ≤0.06 - >2 | 0.06 | 0.12 | [9] |

| Methicillin-susceptible S. aureus (MSSA) | - | - | - | 0.12 | [9] |

| Methicillin-resistant S. aureus (MRSA) | - | - | - | 0.12 | [9] |

| Staphylococcus epidermidis | 1143 | ≤0.06 - >2 | 0.12 | 0.25 | [9] |

| Staphylococcus saprophyticus | 575 | ≤0.06 - >2 | 0.06 | 0.12 | [9] |

| Staphylococcus haemolyticus | 423 | ≤0.06 - >2 | 0.12 | 0.25 | [9] |

Table 2: In Vitro Activity of this compound against Enterococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | 1876 | ≤0.03 - >2 | 0.03 | 0.06 | [6][9] |

| Vancomycin-susceptible E. faecalis | - | - | 0.03 | 0.06 | [6] |

| Vancomycin-resistant E. faecalis (VRE) | - | - | 0.03 | 0.06 | [6] |

| Enterococcus faecium | 1724 | ≤0.03 - >2 | 0.03 | 0.06 | [6][9] |

| Vancomycin-susceptible E. faecium | - | - | 0.03 | 0.06 | [6] |

| Vancomycin-resistant E. faecium (VRE) | - | - | 0.03 | 0.06 | [6] |

Table 3: In Vitro Activity of this compound against Streptococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | 415 | ≤0.008 - 0.25 | ≤0.008 | 0.008 | [9] |

| Penicillin-susceptible S. pneumoniae | - | - | ≤0.008 | ≤0.008 | [6] |

| Penicillin-resistant S. pneumoniae | - | - | 0.015 | 0.03 | [6] |

| Streptococcus anginosus group | 273 | ≤0.008 - 0.12 | ≤0.008 | 0.015 | [9] |

| Beta-hemolytic Streptococci | - | - | ≤0.008 | 0.06 | [6] |

| Viridans group Streptococci | - | - | ≤0.008 | 0.06 | [6] |

Experimental Protocols

The in vitro activity of this compound is predominantly determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (temperature, duration, and atmosphere) appropriate for the organism being tested. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for determining the MIC of this compound using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound (Eravacycline) is a potent fluorocycline antibiotic with a broad spectrum of activity against clinically important Gram-positive pathogens. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable agent in the fight against antimicrobial resistance. The in vitro data consistently demonstrate its efficacy against Staphylococcus, Enterococcus, and Streptococcus species, including methicillin-resistant staphylococci and vancomycin-resistant enterococci. Further clinical investigation and surveillance are crucial to fully establish its role in the treatment of infections caused by these organisms.

References

- 1. Antibacterial Activity of Eravacycline (this compound), a Novel Fluorocycline, against Hospital and Community Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Efficacy of Eravacycline In Vivo against Gram-Positive and Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Target- and resistance-based mechanistic studies with this compound, a novel fluorocycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Eravacycline Monograph for Professionals - Drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

Eravacycline's Activity Against Gram-Negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline (Xerava®) is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2] It was developed to address the increasing threat of multidrug-resistant (MDR) bacteria.[3][4] Eravacycline received FDA approval in 2018 for the treatment of complicated intra-abdominal infections (cIAIs) in adults.[5][6][7] This technical guide provides an in-depth overview of eravacycline's activity against clinically significant Gram-negative pathogens, with a focus on its mechanism of action, in vitro efficacy, resistance profiles, and the methodologies used to evaluate its performance.

Mechanism of Action

Eravacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[8][9] Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[8] This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and inhibition of bacterial growth.[8] While generally considered bacteriostatic, eravacycline has demonstrated in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae.[9]

A key advantage of eravacycline is its structural design, which allows it to circumvent common tetracycline resistance mechanisms.[8][10] Specifically, it is engineered to be a poor substrate for tetracycline-specific efflux pumps and is not significantly affected by ribosomal protection proteins, two major contributors to tetracycline resistance in Gram-negative bacteria.[8][11][12]

Figure 1: Mechanism of action of eravacycline on the bacterial ribosome.

In Vitro Activity Against Gram-Negative Pathogens

Eravacycline demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including many MDR isolates.[3][13] Its efficacy has been documented in numerous surveillance studies against common pathogens such as Enterobacterales and Acinetobacter baumannii.[3][12][14] However, it generally shows limited activity against Pseudomonas aeruginosa and Burkholderia species.[3][5]

Data Presentation

The following tables summarize the in vitro activity of eravacycline against various Gram-negative pathogens, expressed as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from multiple studies to provide a comprehensive overview.

Table 1: In Vitro Activity of Eravacycline against Enterobacterales

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |

| Escherichia coli | 187 | 0.25 | 0.5 | 90.37% | [15] |

| Escherichia coli | 300 | 0.5 | 1 | - | [16] |

| Escherichia coli | >4000 (combined) | 0.12 | 0.5 | 98.8% | [3][11] |

| Klebsiella pneumoniae | 136 | 0.5 | 2 | 58.09% | [15] |

| Klebsiella pneumoniae | 300 | 0.5 | 4 | - | [16] |

| Klebsiella pneumoniae | >4000 (combined) | 0.25 | 1 | 90.6% | [3][11] |

| Enterobacter cloacae complex | 100 | 0.5 | 2 | - | [16] |

| Enterobacter cloacae | 124 | 0.5 | 1 | - | [12] |

| Enterobacter spp. | - | - | 1 | 89.6% | [3] |

| Citrobacter freundii | 100 | 0.25 | 1 | - | [16] |

| Citrobacter spp. | - | - | 0.5 | 94.6% | [3] |

| Proteus mirabilis | 100 | - | - | All resistant | [16] |

| Proteus mirabilis | - | - | 2 | - | [3] |

| Serratia marcescens | - | - | 2 | - | [3] |

| Enterobacterales (Carbapenem-Resistant) | 346 | - | - | - | [17] |

| Enterobacterales (MDR) | - | - | 1 | 81% | [18] |

Table 2: In Vitro Activity of Eravacycline against Acinetobacter baumannii

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |

| Acinetobacter baumannii | 58 | 0.25 | 2 | - | [15] |

| Acinetobacter baumannii | 2,097 | - | 1 | - | [3][14] |

| Acinetobacter baumannii | >4000 (combined) | 0.5 | 1 | - | [11] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 94 | - | - | - | [17] |

| Acinetobacter baumannii (MDR) | 53 | 0.25 | - | 56.6% | [19] |

Resistance Mechanisms

While eravacycline is designed to overcome common tetracycline resistance mechanisms, reduced susceptibility can still occur.[11] In Acinetobacter baumannii, increased expression of the AdeB efflux pump, part of the AdeABC resistance-nodulation-division (RND) efflux system, has been correlated with elevated eravacycline MICs.[11][12][20] For some Enterobacterales, increased efflux may also contribute to reduced susceptibility.[21]

Experimental Protocols

The in vitro activity data for eravacycline is primarily generated using standardized antimicrobial susceptibility testing methods. The following section details the typical protocols employed.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the gold-standard method for determining the MIC of an antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][22]

Protocol Outline:

-

Preparation of Inoculum:

-

Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain isolated colonies.

-

Several colonies are suspended in a sterile saline or broth solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Inoculation and Incubation:

-

Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[10][15]

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

-

Figure 2: Workflow for MIC determination by broth microdilution.

Other Susceptibility Testing Methods

-

Agar Dilution: While less common, this method provides precise MIC values and involves incorporating the antibiotic into the agar medium at various concentrations.[22]

-

Gradient Diffusion (E-test): This method uses a strip with a predefined antibiotic gradient placed on an inoculated agar plate to determine the MIC.[22]

-

Disk Diffusion: This method is generally not recommended for eravacycline due to its variable diffusion properties in agar.[22]

Clinical Context: IGNITE Trials

The efficacy of eravacycline in treating infections caused by Gram-negative pathogens was established in the IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial program.

-

IGNITE1: This Phase 3 trial compared intravenous (IV) eravacycline to ertapenem (B1671056) for the treatment of cIAI. Eravacycline was found to be non-inferior to ertapenem, achieving high clinical cure rates.[5][7]

-

IGNITE4: In this Phase 3 trial, IV eravacycline was compared to meropenem (B701) for cIAI treatment. Again, eravacycline demonstrated non-inferiority to the comparator, meropenem.[5][23]

In both trials, eravacycline was effective against a range of Gram-negative pathogens, including resistant isolates, further validating its clinical utility.[24]

Conclusion

Eravacycline is a potent fluorocycline with robust in vitro activity against a wide array of clinically important Gram-negative pathogens, including many MDR strains of Enterobacterales and Acinetobacter baumannii. Its unique structure allows it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option. Standardized susceptibility testing, primarily through broth microdilution, is crucial for guiding its clinical use. While resistance can emerge, particularly through efflux pump overexpression, eravacycline remains a significant addition to the antimicrobial armamentarium for combating serious Gram-negative infections.

References

- 1. idstewardship.com [idstewardship.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. FDA Approves Xerava for Complicated Intraabdominal Infections [pharmacypracticenews.com]

- 7. contagionlive.com [contagionlive.com]

- 8. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]

- 9. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In Vitro Activity of Eravacycline against Gram-Negative Bacilli Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro susceptibility of common Enterobacterales to eravacycline in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1613. Global 2018 Surveillance of Eravacycline Against Gram-negative Pathogens, Including Multi-drug Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eravacycline: evaluation of susceptibility testing methods and activity against multidrug-resistant Enterobacterales and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activity of eravacycline against Enterobacteriaceae and Acinetobacter baumannii, including multidrug-resistant isolates, from New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Eravacycline Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 23. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]

- 24. New Studies Highlight Activity of XERAVA™ Against Gram-Negative and Gram-Positive Clinical Isolates, Including Multidrug-Resistant Pathogens - BioSpace [biospace.com]

TP-434: An In-Depth Technical Guide to its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-434, also known as eravacycline, is a novel, fully synthetic fluorocycline antibiotic demonstrating potent, broad-spectrum activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its interaction with the bacterial ribosome, presenting quantitative data on its inhibitory activity, and outlining the experimental protocols used to elucidate its function. Furthermore, this document includes detailed diagrams of the key molecular interactions, experimental workflows, and the downstream cellular stress response triggered by protein synthesis inhibition, providing a valuable resource for researchers in the fields of microbiology, infectious diseases, and antibiotic drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic and, in some cases, bactericidal effects by targeting the bacterial translational machinery.[1][2] Like other members of the tetracycline (B611298) class of antibiotics, this compound binds to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[3][4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[5] By preventing the binding of aa-tRNA, this compound effectively halts the elongation phase of protein synthesis, leading to a cessation of bacterial growth and replication.[2][5]

Structural modifications to the D-ring of the tetracycline core, specifically a fluorine atom at C-7 and a pyrrolidinoacetamido group at C-9, enhance this compound's binding affinity and its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[4][6]

References

- 1. Frontiers | The Ribosome as a Switchboard for Bacterial Stress Response [frontiersin.org]

- 2. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.ut.ee [dspace.ut.ee]

- 4. academic.oup.com [academic.oup.com]

- 5. Stringent response - Wikipedia [en.wikipedia.org]

- 6. E. coli S30 Extract System for Linear Templates [promega.com]

The Molecular Architecture of Eravacycline's Potent Broad-Spectrum Antibacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Eravacycline, a novel, fully synthetic fluorocycline antibiotic, represents a significant advancement in the fight against multidrug-resistant (MDR) bacterial pathogens. Its broad-spectrum activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria, is rooted in a sophisticated molecular mechanism that combines potent inhibition of bacterial protein synthesis with an exceptional ability to overcome common tetracycline (B611298) resistance mechanisms. This technical guide provides a comprehensive overview of the molecular basis of eravacycline's action, detailing its interaction with the bacterial ribosome, its efficacy against a wide array of clinically relevant pathogens, and the experimental methodologies used to elucidate its mechanism. Through a combination of quantitative data, detailed protocols, and visual representations of molecular interactions and experimental workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising therapeutic agent.

Introduction

The rise of antibiotic resistance poses a critical threat to global public health. Eravacycline (Xerava™) was specifically designed to address this challenge.[1] As a fluorocycline, it belongs to the tetracycline class of antibiotics but possesses unique structural modifications that enhance its antibacterial properties.[2] These modifications, notably at the C7 and C9 positions of the tetracycline core, are central to its potent, broad-spectrum activity and its ability to remain effective against bacteria that have developed resistance to older tetracycline analogues.[1][2] This guide delves into the molecular underpinnings of eravacycline's efficacy, providing a detailed examination of its mechanism of action and the structural basis for its ability to evade resistance.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, eravacycline's primary mechanism of action is the disruption of bacterial protein synthesis.[3][4] This is achieved through high-affinity binding to the bacterial 70S ribosome, specifically to the 30S small subunit.[4][5] By binding to this crucial component of the translational machinery, eravacycline effectively prevents the association of aminoacyl-tRNA with the ribosomal A-site.[4] This steric hindrance blocks the incorporation of new amino acids into the growing polypeptide chain, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.[5] While generally considered a bacteriostatic agent, eravacycline has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae.[3]

The Eravacycline Binding Site on the 30S Ribosomal Subunit

High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the interaction of eravacycline with the bacterial ribosome.[6] These studies reveal that eravacycline binds to a primary site on the 30S subunit, nestled within the decoding center. This binding pocket is formed by specific nucleotides of the 16S rRNA.[6]

Key interactions observed in the cryo-EM structure of eravacycline bound to the Acinetobacter baumannii 70S ribosome include electrostatic interactions with several 16S rRNA nucleotides, such as r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[6] The C9 side chain of eravacycline plays a crucial role in enhancing its binding affinity and providing steric hindrance that prevents the proper positioning of the aminoacyl-tRNA in the A-site.[7]

Figure 1: Eravacycline's mechanism of action on the bacterial ribosome.

Overcoming Tetracycline Resistance Mechanisms

A key feature of eravacycline is its ability to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[5][8]

Evasion of Efflux Pumps

Bacterial efflux pumps, such as Tet(A), Tet(B), Tet(K), and Tet(L), actively transport tetracyclines out of the cell, reducing their intracellular concentration to sub-inhibitory levels.[8] Eravacycline's structural modifications, particularly the bulky C9 side chain, make it a poor substrate for many of these pumps.[5] This allows eravacycline to accumulate within the bacterial cell at concentrations sufficient to inhibit protein synthesis.[4] While some novel variants of the Tet(L) efflux pump have been shown to confer resistance to eravacycline in Staphylococcus spp., eravacycline generally maintains activity against strains expressing common tetracycline efflux pumps.[2]

Overcoming Ribosomal Protection Proteins

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, thereby restoring protein synthesis.[5] Eravacycline's enhanced binding affinity for the ribosome, attributed to its unique C7 and C9 substitutions, allows it to compete effectively with these protective proteins.[5][7] It forms more stable interactions with the ribosomal target, making it more difficult for ribosomal protection proteins to displace it.[4]

Figure 2: Eravacycline overcoming resistance mechanisms.

Broad-Spectrum In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for various bacterial species.

Table 1: In Vitro Activity of Eravacycline Against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 4,331 | ≤0.008 - >4 | 0.06 | 0.12 | [5] |

| Methicillin-resistant S. aureus (MRSA) | 2,158 | ≤0.008 - >4 | 0.06 | 0.12 | [5] |

| Enterococcus faecalis (all) | 2,807 | ≤0.008 - >4 | 0.03 | 0.06 | [5] |

| Vancomycin-resistant E. faecalis | 337 | 0.015 - 2 | 0.06 | 0.12 | [5] |

| Enterococcus faecium (all) | 1,724 | ≤0.008 - >4 | 0.03 | 0.06 | [5] |

| Vancomycin-resistant E. faecium (VRE) | 863 | ≤0.008 - >4 | 0.03 | 0.06 | [5] |

| Streptococcus pneumoniae | 3,373 | ≤0.008 - 0.5 | 0.008 | 0.015 | [5] |

Table 2: In Vitro Activity of Eravacycline Against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | 187 | 0.015 - 8 | 0.25 | 0.5 | [8] |

| Klebsiella pneumoniae | 136 | 0.06 - 8 | 0.5 | 2 | [8] |

| Carbapenem-resistant Enterobacterales (CRE) | - | - | - | 4 | [9] |

| Acinetobacter baumannii | 58 | 0.03 - 4 | 0.5 | 2 | [8] |

| Stenotrophomonas maltophilia | 356 | - | - | 2 | [10] |

Table 3: In Vitro Activity of Eravacycline Against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Bacteroides fragilis group | 286 | 0.03 - 4 | 0.25 | 1 | [3] |

| Clostridium difficile | 76 | - | - | 0.12 | [11] |

| Prevotella spp. | 29 | - | - | ≤0.5 | [3] |

| Fusobacterium spp. | 20 | - | - | ≤0.5 | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the molecular basis of eravacycline's activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Figure 3: Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of Eravacycline Dilutions: A series of two-fold dilutions of eravacycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the eravacycline dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

Cryo-Electron Microscopy (Cryo-EM) of the Eravacycline-Ribosome Complex

Cryo-EM is a powerful technique for determining the high-resolution structure of biological macromolecules in their near-native state. The following is a generalized workflow for the structural analysis of an antibiotic-ribosome complex.

Protocol:

-

Ribosome Purification: 70S ribosomes are purified from the target bacterial species (e.g., Acinetobacter baumannii) through a series of ultracentrifugation and chromatography steps.

-

Complex Formation: Purified ribosomes are incubated with an excess of eravacycline to ensure saturation of the binding sites.

-

Vitrification: A small volume of the ribosome-eravacycline complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual ribosome particles, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the eravacycline-bound ribosome.

-

Model Building and Analysis: An atomic model of the ribosome and the bound eravacycline is built into the cryo-EM density map to visualize the specific molecular interactions.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors) is prepared.

-

Assay Setup: The cell-free extract is mixed with a DNA or mRNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

-

Inhibitor Addition: Varying concentrations of eravacycline are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for transcription (if using a DNA template) and translation.

-

Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified, typically by measuring its enzymatic activity (e.g., luminescence for luciferase).

-

IC₅₀ Determination: The concentration of eravacycline that inhibits protein synthesis by 50% (IC₅₀) is calculated by plotting the reporter activity against the drug concentration.

Conclusion

The molecular basis for eravacycline's broad-spectrum activity lies in its potent and specific interaction with the bacterial ribosome, coupled with its structural resilience to common tetracycline resistance mechanisms. Its unique chemical modifications not only enhance its binding affinity to the 30S ribosomal subunit but also render it a poor substrate for efflux pumps and enable it to outcompete ribosomal protection proteins. The extensive in vitro data and detailed structural insights presented in this guide underscore the rational design of eravacycline as a powerful weapon against challenging bacterial infections. Continued research and clinical experience will further delineate the role of this important antibiotic in the management of infectious diseases in an era of increasing antimicrobial resistance.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]

- 6. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Eravacycline against Gram-Negative Bacilli Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

The Genesis of Fluorocyclines: A Technical Guide to a New Generation of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the tetracycline (B611298) class of antibiotics has been a cornerstone of infectious disease treatment for decades. However, the emergence of resistance mechanisms, primarily ribosomal protection and efflux pumps, has significantly diminished their efficacy. This challenge spurred the development of a new subclass: the fluorocyclines. Engineered to overcome these resistance mechanisms, fluorocyclines represent a significant advancement in antibiotic therapy. This technical guide provides an in-depth exploration of the origins, mechanisms, and key experimental data that underpin the development of these critical drugs, with a primary focus on eravacycline, the first fully synthetic fluorocycline to gain regulatory approval.

Rationale for Development: Overcoming Tetracycline Resistance

The development of fluorocyclines was a direct response to the growing threat of bacteria resistant to older tetracyclines. Two primary mechanisms of resistance rendered previous generations of these antibiotics ineffective:

-

Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to proceed.

-

Tetracycline-Specific Efflux Pumps: These membrane proteins, including Tet(A), Tet(B), and Tet(K), actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a high enough concentration to be effective.

The core innovation of the fluorocycline platform lies in the chemical modifications of the tetracycline scaffold, specifically at the C7 and C9 positions of the D-ring. These modifications were designed to create molecules that are poor substrates for efflux pumps and can bind to the ribosome with high affinity, even in the presence of ribosomal protection proteins.

Eravacycline: The Vanguard Fluorocycline

Eravacycline, developed by Tetraphase Pharmaceuticals, stands as the first fully synthetic fluorocycline antibiotic. Its development marked a significant milestone, demonstrating the potential of this new class to address infections caused by multidrug-resistant (MDR) pathogens.

Chemical Synthesis: A Convergent Approach

The synthesis of eravacycline is a complex process that utilizes a convergent approach, highlighted by a key Michael-Dieckmann reaction. This method allows for the efficient construction of the tetracycline core and the introduction of the critical fluorine and pyrrolidinoacetamido moieties at the C7 and C9 positions, respectively.

Experimental Protocol: Michael-Dieckmann Reaction for Eravacycline Synthesis

-

Objective: To construct the C and D rings of the tetracycline scaffold through a tandem Michael addition and Dieckmann cyclization.

-

Reactants:

-

A suitably substituted aromatic moiety (arene A).

-

A key cyclohexenone derivative (cyclohexenone B).

-

-

Procedure:

-

The anion of arene A is generated by deprotonation with a strong base, such as lithium diisopropylamide (LDA).

-

The generated anion is then added to cyclohexenone B in a Michael addition reaction.

-

The resulting intermediate undergoes an intramolecular Dieckmann cyclization to form the pentacyclic core of eravacycline.

-

-

Significance: This key transformation allows for the versatile and efficient synthesis of various fluorocycline analogs by modifying the starting arene and cyclohexenone building blocks.

Mechanism of Action: Potent Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, eravacycline exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, specifically to the 16S rRNA. This binding physically blocks the entry of aminoacyl-tRNA into the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[1][2] The structural modifications in eravacycline enhance its binding affinity to the ribosome and provide steric hindrance that interferes with the action of ribosomal protection proteins.[1]

Mechanism of action of fluorocycline antibiotics.

In Vitro Activity: Broad-Spectrum Efficacy

The in vitro activity of fluorocyclines is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) studies are fundamental in establishing the spectrum and potency of these antibiotics against a wide range of bacterial pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

-

Procedure:

-

Prepare serial twofold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[3][4]

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates at a controlled temperature (typically 35-37°C) for 18-24 hours.[3]

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[5]

-

-

Significance: This method provides a quantitative measure of an antibiotic's potency against specific bacterial isolates and is essential for guiding clinical use and monitoring resistance trends.

Table 1: In Vitro Activity of Eravacycline against Common Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 2 |

| Staphylococcus aureus | 0.12 | 1 |

| Acinetobacter baumannii | 0.5 | 2 |

| Enterococcus faecalis | 0.06 | 0.12 |

| Enterococcus faecium | 0.06 | 0.5 |

Data compiled from a multicenter study in Guangdong, China.[3][6]

In Vivo Efficacy: Validation in Animal Models

Preclinical animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of new antibiotics before they proceed to human clinical trials. The neutropenic murine thigh infection model is a widely used and well-characterized model for assessing the antibacterial activity of new agents.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

-

Objective: To evaluate the in vivo efficacy of an antibiotic in a localized tissue infection model in immunocompromised mice.

-

Procedure:

-